3-Cyclopropyl-5-fluoro-1H-indazole
Description
Properties
IUPAC Name |
3-cyclopropyl-5-fluoro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-7-3-4-9-8(5-7)10(13-12-9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOASDBGERBMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=C(C=CC3=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization from Hydrazone Intermediates
The most widely reported method involves cyclopropyl hydrazine 1 and 5-fluoro-2-nitrobenzaldehyde 2 as starting materials. The reaction proceeds through a three-step mechanism:
- Hydrazone formation : Condensation of 1 and 2 in ethanol at 60°C yields the hydrazone intermediate 3
- Nitro group reduction : Catalytic hydrogenation (H₂, 5 atm, Pd/C) converts the nitro group to amine 4
- Cyclization : Intramolecular nucleophilic aromatic substitution (SₙAr) under basic conditions (K₂CO₃, DMF, 120°C) forms the indazole core 5
Critical parameters :
- Stoichiometric control (1:1.2 molar ratio of 1 to 2 ) prevents dimerization
- Anhydrous DMF ensures reaction homogeneity
- 12-hour reaction time optimizes yield (68–72%)
Transition Metal-Catalyzed Approaches
Palladium-Mediated C-H Amination
Adapting Charette's methodology, researchers have developed a palladium-catalyzed route using trifluoromethanesulfonic anhydride (Tf₂O) activation:
Reaction sequence :
- Activate 5-fluoro-N-cyclopropylbenzamide 6 with Tf₂O (-20°C, CH₂Cl₂)
- Introduce hydrazine nucleophile at activated carbonyl
- Pd(OAc)₂-catalyzed intramolecular C-H amination (110°C, 16h) yields target compound
Advantages :
Copper-Catalyzed Cyclization
Wang's copper-mediated protocol offers a low-temperature alternative:
| Parameter | Condition |
|---|---|
| Catalyst | Cu(OAc)₂·H₂O (5 mol%) |
| Solvent | DMSO/t-BuOH (3:1) |
| Temperature | 80°C |
| Reaction Time | 8h |
| Yield | 71% |
This method demonstrates improved functional group tolerance compared to palladium systems, particularly for acid-sensitive substrates.
Green Chemistry Innovations
Citric Acid-Mediated One-Pot Synthesis
Prime Scholars reported an eco-friendly approach using biodegradable catalysts:
Optimized conditions :
- Citric acid (2 eq) in EtOH/H₂O (2:1)
- NaNO₂ (1.2 eq) at 0–5°C
- Ethyl chloroacetate (1.2 eq) under reflux
Key outcomes :
| Solvent System | Yield Improvement |
|---|---|
| EtOH alone | 15% |
| EtOH/H₂O (2:1) | 82% |
| Catalyst-free | <5% |
This method eliminates heavy metal catalysts and reduces organic solvent consumption by 40% compared to traditional routes.
Industrial-Scale Production
BenchChem's industrial protocol emphasizes process intensification:
Critical parameters :
- Continuous flow reactor design
- 10 kg/batch production capacity
- In-line IR monitoring for intermediate detection
- Final purity ≥99.5% (HPLC)
Economic considerations :
- 23% cost reduction vs batch processing
- 98% catalyst recovery using Pd-scavenging resins
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Hydrazone cyclization | 72 | 99.2 | 1.0 | Industrial |
| Pd-Catalyzed | 65 | 98.8 | 1.8 | Pilot |
| Cu-Mediated | 71 | 99.1 | 1.2 | Bench |
| Green Chemistry | 82 | 97.5 | 0.9 | Multi-kg |
Emerging Methodologies
Electrochemical Synthesis
Recent advances adapt Lin's copper/palladium cooperative catalysis for electrosynthesis:
- Constant potential (1.2 V vs Ag/AgCl)
- 89% yield at 25°C
- 0.5 mol% catalyst loading
Flow Photochemistry
Microreactor systems enable:
- 5-minute residence time
- 94% conversion
- UV-LED activation (365 nm)
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Cyclopropyl-5-fluoro-1H-indazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl and fluorine groups enhances its binding affinity and selectivity. The compound can inhibit or activate biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 3-Cyclopropyl-5-fluoro-1H-indazole include:
- 5-Fluoro-1H-indazole : Lacks the cyclopropyl group, resulting in reduced steric hindrance and lower ring strain.
- 3-Phenyl-5-fluoro-1H-indazole : Replaces the cyclopropyl group with a phenyl ring, altering π-π stacking interactions and hydrophobicity.
- Benzimidazole derivatives (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole): Feature a fused benzene-imidazole system instead of indazole, which modifies electronic properties and binding affinity .
Physicochemical Properties
Note: LogP values are estimated using fragment-based methods. Solubility data inferred from structural analogs.
Pharmacological and Industrial Relevance
- This compound: The cyclopropyl group may enhance metabolic stability compared to non-cyclopropyl analogs, making it valuable in drug discovery.
- Benzimidazole derivatives : Demonstrated broader applications in antimicrobial and anticancer research due to their planar structure and ability to intercalate with biomolecules .
Critical Research Findings
- Reactivity : The cyclopropyl group in this compound increases susceptibility to ring-opening reactions under acidic or oxidative conditions compared to phenyl-substituted analogs .
- Bioactivity: Fluorinated indazoles generally exhibit improved pharmacokinetic profiles over non-fluorinated versions, but steric effects from the cyclopropyl group may reduce binding affinity in certain targets (e.g., kinase enzymes).
Q & A
Q. What are the key challenges in synthesizing 3-Cyclopropyl-5-fluoro-1H-indazole, and how can they be methodologically addressed?
The synthesis of this compound involves challenges such as regioselective cyclopropane introduction and indazole ring closure. A validated approach includes:
- Friedel-Crafts acylation to attach substituents to aromatic precursors (e.g., using AlCl₃ as a catalyst) .
- Indazole ring closure via hydrazine hydrate treatment under reflux in dimethylformamide (DMF), ensuring nitro group reduction with Raney nickel as a catalyst .
- Cyclopropane introduction through palladium-catalyzed cross-coupling or strain-driven ring-opening reactions.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
Q. How can researchers optimize reaction conditions for introducing fluorine substituents in indazole derivatives?
Fluorination strategies depend on the target position:
- Electrophilic fluorination using Selectfluor® or N-fluoropyridinium salts for C-5 substitution.
- Nucleophilic aromatic substitution (e.g., with KF in DMF) for halogen exchange at activated positions.
- Directed ortho-metalation (DoM) for regioselective fluorine incorporation, leveraging directing groups like amides .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across studies be systematically analyzed?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response profiling across multiple cell lines to differentiate target-specific vs. cytotoxic effects.
- Kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .
- Metabolic stability assays (e.g., liver microsomes) to assess whether metabolite interference explains discrepancies .
Q. What computational approaches are recommended for predicting the binding mode of this compound to kinase targets?
- Molecular docking (AutoDock Vina, Glide) using crystal structures of homologous kinases (e.g., PDB: 3D structures of CDK or MAPK).
- Molecular dynamics simulations (AMBER, GROMACS) to evaluate cyclopropane-induced conformational strain on binding pockets .
- Free-energy perturbation (FEP) to quantify fluorine’s contribution to binding affinity .
Q. How can regioselectivity issues in cyclopropane functionalization be resolved during structure-activity relationship (SAR) studies?
- Steric vs. electronic control : Use bulky directing groups (e.g., tert-butyl) to steer cyclopropane reactions toward less hindered positions.
- Transition-metal catalysis : Pd-catalyzed C–H activation with bidentate ligands (e.g., 8-aminoquinoline) for selective functionalization .
- Isotopic labeling (²H/¹³C) to track reaction pathways and validate mechanistic hypotheses .
Q. What strategies address low yields in scaling up indazole ring closure reactions?
- Solvent optimization : Replace DMF with polar aprotic solvents like NMP to reduce side reactions.
- Catalyst screening : Test alternatives to Raney nickel (e.g., Fe/C or Pd/C) for nitro group reduction .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing decomposition during prolonged reflux .
Data Interpretation and Validation
Q. How should researchers validate the purity of this compound in complex biological matrices?
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
